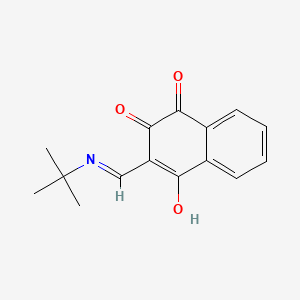
Anti-infective agent 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-infective agent 6 is a compound used to combat infections caused by various microorganisms, including bacteria, fungi, viruses, and parasites. It is part of a broader class of anti-infective agents that are essential in the treatment and prevention of infectious diseases. These agents work by inhibiting the growth and proliferation of pathogenic microorganisms, thereby aiding in the recovery and maintenance of health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anti-infective agent 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of condensation reactions.
Step 2: Functionalization of the core structure by introducing various substituents using reagents such as halogens, alkyl groups, or hydroxyl groups.
Step 3: Purification and isolation of the final product using techniques like crystallization or chromatography.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Anti-infective agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Applications De Recherche Scientifique
Anti-infective agent 6 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of microbial resistance and the development of new antimicrobial agents.
Medicine: Investigated for its potential therapeutic effects against various infectious diseases, including bacterial, viral, and fungal infections.
Industry: Utilized in the formulation of disinfectants, antiseptics, and preservatives to ensure the safety and longevity of products.
Mécanisme D'action
The mechanism of action of anti-infective agent 6 involves targeting specific molecular pathways and structures within microorganisms. It may:
Inhibit Cell Wall Synthesis: By binding to enzymes involved in the synthesis of the cell wall, leading to cell lysis and death.
Disrupt Protein Synthesis: By interfering with ribosomal function, preventing the production of essential proteins.
Inhibit Nucleic Acid Synthesis: By targeting enzymes involved in DNA or RNA replication, leading to the inhibition of microbial growth and proliferation.
Comparaison Avec Des Composés Similaires
Anti-infective agent 6 can be compared with other similar compounds, such as:
Penicillins: Beta-lactam antibiotics that inhibit cell wall synthesis.
Cephalosporins: Another class of beta-lactam antibiotics with a broader spectrum of activity.
Macrolides: Antibiotics that inhibit protein synthesis by binding to the ribosomal subunit.
Quinolones: Antibiotics that inhibit nucleic acid synthesis by targeting DNA gyrase and topoisomerase IV.
Uniqueness: this compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of efficacy, spectrum of activity, and resistance profile compared to other anti-infective agents.
Propriétés
Formule moléculaire |
C15H15NO3 |
|---|---|
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
3-(tert-butyliminomethyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)16-8-11-12(17)9-6-4-5-7-10(9)13(18)14(11)19/h4-8,17H,1-3H3 |
Clé InChI |
LZMCTOKIXDZZPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


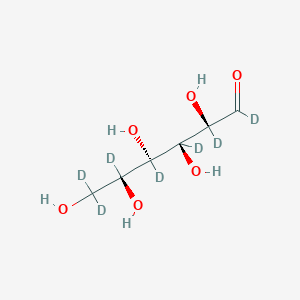
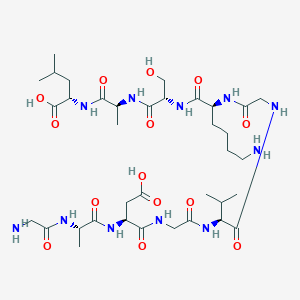
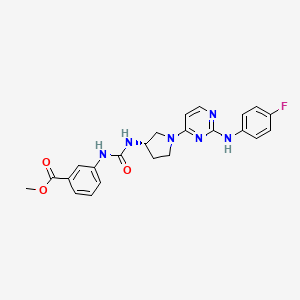
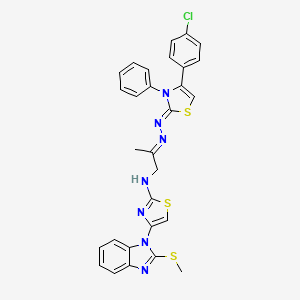
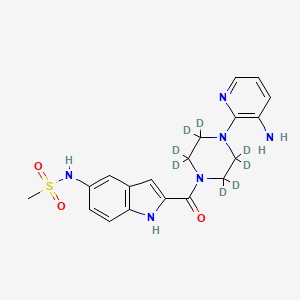
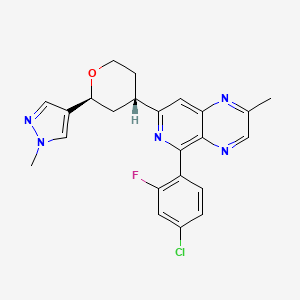
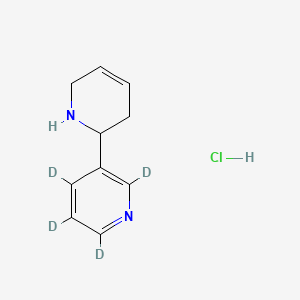
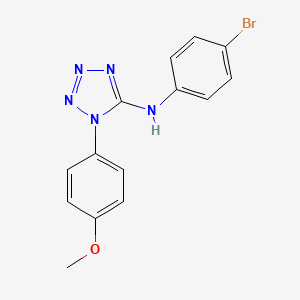


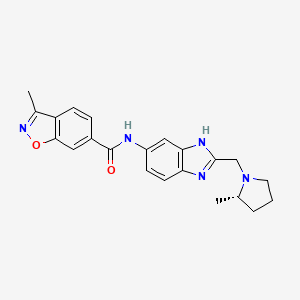
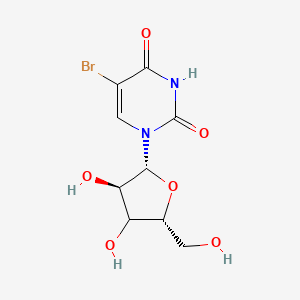
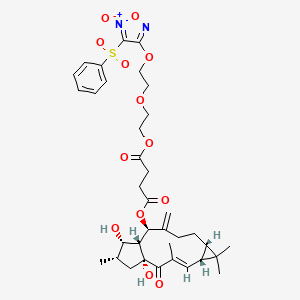
![(3R,4R)-6-amino-N-[(2Z,5S,9S,12S,15S)-5-[(4R)-2-amino-1,4,5,6-tetrahydropyrimidin-4-yl]-2-[(carbamoylamino)methylidene]-12,15-bis(hydroxymethyl)-3,6,10,13,16-pentaoxo-1,4,7,11-tetrazacyclohexadec-9-yl]-3,4-dihydroxyhexanamide](/img/structure/B12407381.png)
